8-methoxy-7'-((4-nitrobenzyl)oxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound characterized by its unique bichromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-8’-methyl-7’-[(4-nitrobenzyl)oxy]-2H,2’H-3,4’-bichromene-2,2’-dione
- Methoxy(4-nitrophenyl)methanol
Uniqueness
8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is unique due to its specific bichromene structure and the presence of both methoxy and nitrophenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C26H17NO8 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
8-methoxy-3-[7-[(4-nitrophenyl)methoxy]-2-oxochromen-4-yl]chromen-2-one |
InChI |
InChI=1S/C26H17NO8/c1-32-22-4-2-3-16-11-21(26(29)35-25(16)22)20-13-24(28)34-23-12-18(9-10-19(20)23)33-14-15-5-7-17(8-6-15)27(30)31/h2-13H,14H2,1H3 |
InChI Key |
MGHIEEPFMLEALR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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